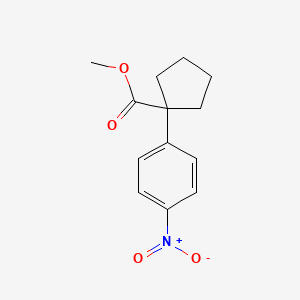![molecular formula C13H19N3O4S B15240419 Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine](/img/structure/B15240419.png)
Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine is a complex organic compound that features a piperidine ring substituted with a nitrobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine typically involves multiple steps One common approach is to start with the piperidine ring, which is then functionalized with a nitrobenzenesulfonyl groupReaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high yields and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group will yield an amine, while substitution of the sulfonyl group can yield a variety of functionalized piperidine derivatives .
Scientific Research Applications
Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The nitrobenzenesulfonyl group may play a role in binding to these targets, while the piperidine ring provides structural stability .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperine and other substituted piperidines.
Nitrobenzenesulfonyl compounds: These include various sulfonamides and nitroaromatic compounds.
Uniqueness
What sets Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H19N3O4S |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
N-methyl-1-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanamine |
InChI |
InChI=1S/C13H19N3O4S/c1-14-9-11-5-4-8-15(10-11)21(19,20)13-7-3-2-6-12(13)16(17)18/h2-3,6-7,11,14H,4-5,8-10H2,1H3 |
InChI Key |
ZXFWAUNQJKRUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15240347.png)








![potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide](/img/structure/B15240411.png)

![ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15240425.png)
![7-Cyclopropyl-2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240433.png)
